Ascarylopyranose

Description

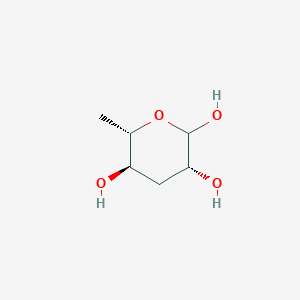

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(3R,5R,6S)-6-methyloxane-2,3,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m0/s1 |

InChI Key |

KYPWIZMAJMNPMJ-JMSAOHGTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](C(O1)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)O)O)O |

Origin of Product |

United States |

Sophisticated Structural Elucidation Methodologies for Ascarylopyranose and Its Conjugates

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The unambiguous structural assignment of ascarylopyranose and its conjugates relies heavily on a combination of sophisticated spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their synergistic application is often essential for complete characterization.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound-containing molecules. Due to the often complex nature of ascaroside mixtures isolated from biological sources and the subtle differences between isomers, high-field instruments (500 MHz or higher) are typically required to achieve the necessary spectral resolution. iastate.edu

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar coupling constants (J-couplings), which give insights into the connectivity and stereochemistry of the protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms. However, due to spectral overlap, especially in the crowded sugar region, 1D spectra are often insufficient for complete assignment. acs.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework. Key 2D NMR techniques employed include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds (e.g., H-1 to H-2). Double quantum-filtered COSY (dqf-COSY) is particularly useful for analyzing complex mixtures of ascarosides by providing better resolution and suppressing singlets. iastate.edu

Total Correlation Spectroscopy (TOCSY): This technique extends the correlations beyond directly coupled protons to reveal entire spin systems, allowing for the identification of all protons within a single sugar ring or a side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). It is critical for establishing the connectivity between the this compound unit and its aglycone side chain, as well as the position of any modifications on the sugar ring. nih.gov For instance, an HMBC correlation from the anomeric proton (H-1') of this compound to a carbon in the side chain confirms the glycosidic linkage. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing crucial information about the three-dimensional structure and relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the α-Ascarylopyranose Moiety in an Ascaroside Conjugate. (Note: Chemical shifts are approximate and can vary depending on the specific conjugate and solvent.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1' | ~4.8 | ~100 |

| 2' | ~3.8 | ~70 |

| 3'ax | ~1.8 | ~35 |

| 3'eq | ~2.1 | |

| 4' | ~3.4 | ~68 |

| 5' | ~3.9 | ~75 |

| 6' (CH₃) | ~1.2 | ~18 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the elemental composition of this compound conjugates. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the confident assignment of a molecular formula. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by revealing characteristic fragmentation patterns. researchgate.net

Electrospray ionization (ESI) is a common ionization method for ascaroside analysis. The fragmentation patterns are often dependent on the ionization mode:

Negative Ion Mode (ESI-): In this mode, many ascarosides undergo collision-induced dissociation (CID) to produce a characteristic product ion at m/z 73 [C₃H₅O₂]⁻. iastate.edunih.gov This fragment is a key diagnostic marker, and precursor ion scanning for m/z 73 is a widely used technique to selectively detect ascarosides in complex biological extracts. nih.govnih.gov

Positive Ion Mode (ESI+): In positive ion mode, ascarosides often fragment via a neutral loss of the ascarylose (B1226638) sugar moiety (130.0663 Da, corresponding to [C₆H₁₀O₃]). iastate.edu While this can be a useful diagnostic, fragmentation in positive mode is sometimes less efficient and predictable than in negative mode. iastate.edu

Gas chromatography coupled with mass spectrometry (GC-MS) after trimethylsilyl (B98337) (TMS) derivatization offers a complementary approach. In this method, TMS-derivatized ascarosides produce a characteristic fragment ion at m/z 130.1 ([C₆H₁₄OSi]⁺•), which can be used to screen for these compounds in complex mixtures. diva-portal.org

Table 2: Key HRMS Fragmentation Patterns for Ascaroside Elucidation.

| Technique | Ionization Mode | Characteristic Fragment | Structural Information |

|---|---|---|---|

| LC-ESI-MS/MS | Negative (ESI-) | Product ion at m/z 73 [C₃H₅O₂]⁻ | Diagnostic for the presence of an ascaroside. iastate.edu |

| LC-ESI-MS/MS | Positive (ESI+) | Neutral loss of 130.0663 Da [C₆H₁₀O₃] | Indicates the loss of the ascarylose moiety. iastate.edu |

| GC-EI-MS | Electron Ionization (EI) | Fragment ion at m/z 130.1 [C₆H₁₄OSi]⁺• | Diagnostic for TMS-derivatized ascarosides. diva-portal.org |

Emerging Hybrid Spectrometric and Chromatographic Approaches

The analysis of this compound and its conjugates from natural sources is often complicated by their presence in complex mixtures at low concentrations. mdpi.com This necessitates the use of powerful separation techniques coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) coupled to tandem mass spectrometry (HPLC-MS/MS) is the quintessential hybrid technique for ascaroside analysis. nih.govacs.org This approach allows for the separation of different ascaroside isomers before they enter the mass spectrometer for detection and structural characterization.

Ultra-performance liquid chromatography (UPLC), which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for high-throughput ascaroside profiling. mdpi.com The combination of these advanced chromatographic separations with targeted MS/MS scans (like the precursor ion scan for m/z 73) provides a highly sensitive and selective method for identifying and quantifying known ascarosides and discovering new ones within complex metabolomes. nih.govresearchgate.net

Computational Chemistry Applications in this compound Structure Elucidation

Computational chemistry has become a valuable partner to experimental methods in structural elucidation. researchgate.net For molecules like this compound, computational methods can provide deep insights into conformational preferences and help validate experimental data.

Due to the flexibility of the pyranose ring, deoxysugars like this compound can exist in an equilibrium of different conformations (e.g., chair, boat, skew-boat). researchgate.net Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be used to model these different conformations and calculate their relative energies. iastate.eduresearchgate.net This allows researchers to predict the most stable conformation in the gas phase or in solution, which is crucial for understanding the molecule's three-dimensional structure and biological activity.

Furthermore, DFT calculations can be used to predict NMR chemical shifts. nih.govfrontiersin.org The gauge-including atomic orbital (GIAO) method is a common approach for calculating the NMR shielding tensors, which can then be converted to chemical shifts. acs.org By comparing the computationally predicted NMR spectrum with the experimental spectrum, researchers can gain confidence in their structural assignments or differentiate between possible isomers. nih.gov For deoxysugars, good agreement between calculated and experimental proton and carbon NMR shifts has been observed, making it a powerful validation tool. researchgate.net

Challenges and Innovations in Elucidating Complex this compound Conjugates

The structural elucidation of ascaroside conjugates presents several significant challenges. The sheer structural diversity, with variations in the fatty acid-like side chain, modifications to the this compound core, and the formation of dimers or other complex conjugates, creates a formidable analytical task. researchgate.net These compounds are often produced in minute quantities as part of a complex metabolic background, making isolation and purification difficult.

Full chemical characterization of the vast number of ascaroside derivatives remains a major hurdle, as structure elucidation cannot yet be fully automated and often requires a painstaking, case-by-case approach. rsc.org The structural similarity between many ascarosides leads to overlapping signals in chromatographic and spectroscopic analyses, further complicating their identification.

Innovations in analytical technology are helping to address these challenges. The development of highly sensitive mass spectrometric techniques, such as HPLC-HRMS/MS, allows for the detection and tentative identification of ascarosides directly from crude extracts, minimizing the need for extensive purification. nih.gov The application of MicroED for determining the crystal structure of nanocrystalline material has been a breakthrough for complex conjugates that are difficult to crystallize. acs.org Moreover, the dimerization of conserved ascaroside building blocks to generate species-specific signals represents a newly understood mechanism for generating chemical diversity, the elucidation of which relies on a combination of advanced MS/MS and high-resolution NMR techniques. The continued integration of these advanced and hybrid methods is essential for deciphering the complex chemical language based on the this compound scaffold.

Strategic Chemical Synthesis of Ascarylopyranose and Its Analogs

Retrosynthetic Analysis and Design Principles for Ascarylopyranose Construction

The design of a synthetic route to this compound and its glycosides begins with retrosynthetic analysis, a process of deconstructing the target molecule into simpler, readily available precursors. thieme-connect.comsci-hub.se For ascarosides, the primary disconnection is at the glycosidic bond, separating the this compound glycone from the aglycone side chain. nih.gov The subsequent strategy for constructing the this compound unit itself generally follows one of two major design principles: modification of existing carbohydrates or de novo synthesis from achiral starting materials.

Carbohydrate-Based Approaches: A common strategy utilizes commercially available sugars, such as L-rhamnose, as the starting material. L-rhamnose is an attractive precursor because it already possesses the L-configuration and the required 6-deoxy functionality. researchgate.netnih.gov The retrosynthetic challenge is then reduced to the stereoselective deoxygenation at the C-3 position. This approach has been successfully employed in the synthesis of ascarylose (B1226638) and its derivatives. researchgate.netresearchgate.net

Table 1: Retrosynthetic Strategies for this compound

| Synthetic Approach | Key Precursor(s) | Major Transformation(s) | Reference(s) |

|---|---|---|---|

| Carbohydrate-Based | L-Rhamnose | Deoxygenation at C-3 | researchgate.netnih.govresearchgate.net |

| De Novo (Achmatowicz) | Furan (B31954) alcohol | Achmatowicz Rearrangement, Stereoselective Reductions | nih.govacs.org |

De Novo Synthesis: De novo approaches build the sugar backbone from simple, often achiral, building blocks. acs.orgnih.gov This offers flexibility for creating analogs not easily accessible from natural sugars.

Achmatowicz Rearrangement: A powerful strategy involves the oxidative rearrangement of a furan alcohol to a pyranone. This pyranone serves as a versatile intermediate that can be elaborated through stereoselective reductions and functional group manipulations to afford the target this compound skeleton. This design was central to a highly efficient de novo synthesis of daumone (B1248461), an ascaroside containing the α-ascarylopyranose moiety. nih.govacs.org

Prins Cyclization: An alternative de novo route involves the Prins cyclization of a homoallylic alcohol and an aldehyde to construct the tetrahydropyran (B127337) ring system. researchgate.netmdpi.com Subsequent Tamao-Fleming oxidation can install the necessary hydroxyl groups, providing a rapid and stereocontrolled entry to dideoxysugars. mdpi.com

Stereoselective Glycosylation Strategies for this compound Derivatives

The stereoselective formation of the glycosidic bond is the cornerstone of ascaroside synthesis. nih.gov However, this compound is a 2-deoxy sugar, which complicates stereocontrol. The absence of a neighboring group at the C-2 position prevents the use of traditional anchimeric assistance to direct the stereochemical outcome, often leading to mixtures of α- and β-anomers. acs.orgnih.govnih.gov Since many biologically active ascarosides feature an α-glycosidic linkage, significant effort has been dedicated to developing stereoselective glycosylation methods. nih.gov

General approaches to the synthesis of 2-deoxysugars can be categorized as direct synthesis, indirect synthesis, additions to glycals, and de novo synthesis. acs.orgnih.gov

Direct Glycosylation: This involves the direct coupling of an activated this compound donor with an aglycone acceptor. The challenge lies in controlling the anomeric selectivity through the careful choice of promoters, solvents, and protecting groups. acs.orgnih.gov

De Novo Glycosylation: In some of the most innovative strategies, the glycosidic bond is formed concurrently with the construction of the pyranose ring system. A key example is the palladium-catalyzed glycosylation developed by O'Doherty and coworkers, which couples a pyranone intermediate with the aglycone alcohol early in the synthetic sequence. acs.orgacs.org This method proved highly diastereoselective and was instrumental in the total synthesis of daumone and its analogs. nih.govacs.org

Controlling the stereochemistry at the anomeric carbon (C-1) is a formidable challenge in 2-deoxy sugar chemistry. mdpi.com The outcome of the glycosylation reaction is highly dependent on a subtle interplay of factors including the protecting groups on the donor, the reactivity of the acceptor, the promoter system, and the solvent.

For the synthesis of α-ascarosides, several strategies have proven effective:

Neighboring Group Participation: While a participating group at C-2 is absent in the final sugar, strategic placement of such a group in a precursor can be powerful. In a modular synthesis of ascarosides, Schroeder and coworkers found that using a methyl rhamnopyranoside donor with a benzoyl protecting group at the 2'-position led to outstanding α-selectivity (α:β > 50:1) in the glycosylation step. nih.gov The benzoyl group provides anchimeric assistance, directing the formation of the α-linkage. nih.gov

Reagent-Controlled Glycosylation: This approach uses the promoter system itself to dictate the stereochemical outcome, irrespective of the inherent biases of the donor. For instance, a dehydrative glycosylation method using a cyclopropenium cation as an activator has been shown to provide complete α-selectivity in the synthesis of oligosaccharides containing 2,6-dideoxy sugars. nih.gov

The construction of both the sugar backbone in de novo syntheses and the chiral aglycone side chains relies on diastereoselective carbon-carbon bond-forming reactions. researchgate.netacs.org

For Aglycone Synthesis: Asymmetric catalysis is frequently employed to install the stereocenters of the lipid-like side chains. In the de novo synthesis of daumone, a Noyori asymmetric reduction of a propargyl ketone was used to establish the stereochemistry of the aglycone portion with high enantiomeric purity (>96% ee). nih.govacs.orgacs.org

For Sugar Synthesis (De Novo):

Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction can be used to form functionalized dihydropyrans with a high degree of stereocontrol. These cycloadducts are valuable intermediates that can be converted diastereospecifically into deoxy sugars, allowing for the controlled generation of up to four chiral centers. capes.gov.br

Prins Cyclization: This acid-catalyzed reaction between homoallylic alcohols and aldehydes is a valuable tool for building the core tetrahydropyran skeleton of deoxysugars with excellent diastereoselectivity. researchgate.netmdpi.com

Anomeric Control in Glycosidic Bond Formation

Total Synthesis of Biologically Active this compound-Containing Natural Products

The total synthesis of ascaroside natural products serves as the ultimate validation of synthetic methodologies and provides essential material for biological studies. acs.orgnih.gov

Daumone (ascr#1): The first isolated dauer-inducing pheromone, daumone, has been the target of several synthetic campaigns. xenobe.orgingentaconnect.com A notable de novo synthesis by O'Doherty and coworkers commenced from achiral 2-acetylfuran, established stereochemistry via Noyori reductions, and utilized a key palladium-catalyzed glycosylation to assemble the final molecule in an efficient, highly stereocontrolled manner. nih.govacs.orgacs.org

Modular Ascarosides (icas#9, mbas#3, dasc#1, etc.): To access the diverse array of naturally occurring ascarosides, modular synthetic routes are highly desirable.

The Schroeder group developed a versatile synthesis starting from methyl-α-L-rhamnopyranoside. acs.orgnih.gov A key feature is the use of a cyclic sulfate (B86663) intermediate that can be opened to install the 3-deoxy functionality. This route enables the selective introduction of various side chains at different positions of the ascarylose core, allowing for the synthesis of complex modular ascarosides like icas#9 and mbas#3. acs.orgnih.gov

The von Reuss group has reported the total synthesis of dimeric ascarosides and developed methods for creating orthogonally protected building blocks, such as methyl 2-benzoyl-ascaroside, which facilitate the regioselective synthesis of complex structures. rsc.orgrsc.org

Bacterial Antigens: The ascarylose unit is also found in the O-antigen polysaccharides of certain pathogenic bacteria. The first total synthesis of the tetrasaccharide repeating unit of Vibrio cholerae O:3 was recently reported, highlighting the formidable challenge of stereoselectively glycosylating with the "notoriously reactive ascarylose" in the context of a complex oligosaccharide. acs.orgnih.gov

Table 2: Selected Total Syntheses of Ascarosides

| Target Molecule | Key Synthetic Strategy | Starting Material(s) | Reference(s) |

|---|---|---|---|

| Daumone | De Novo Synthesis, Pd-Catalyzed Glycosylation | 2-Acetylfuran, 4-Pentynol | nih.govacs.orgacs.org |

| Icas#9, mbas#3 | Modular Synthesis via Cyclic Sulfate | Methyl-α-L-rhamnopyranoside | acs.orgnih.gov |

| Dimeric Ascarosides | Modular Synthesis, Steglich Esterification | Monomeric Ascaroside Building Blocks | rsc.org |

Development of Novel Reaction Methodologies for this compound Frameworks

The unique challenges posed by this compound have spurred the development of novel synthetic methods. nih.govpreprints.org

Palladium-Catalyzed Glycosylation: This method facilitates the coupling of pyranone intermediates with alcohols, forming the glycosidic linkage in a de novo fashion and avoiding issues associated with traditional glycosyl donors. acs.orgacs.org

Reagent-Controlled Dehydrative Glycosylation: The use of specific activating agents, such as sulfonyl chlorides or cyclopropenium salts, allows for direct glycosylation using shelf-stable hemiacetal donors with high stereocontrol (either β or α, depending on the reagent system). nih.gov This approach improves atom economy and circumvents the need to prepare sensitive glycosyl halide or imidate donors. nih.gov

Modular Synthesis via Cyclic Intermediates: The use of cyclic sulfates derived from L-rhamnose provides a divergent point for the synthesis of a wide array of ascarosides, as different side chains can be installed after the core sugar is formed. acs.orgnih.gov

Cross-Metathesis: The Grubbs ruthenium catalyst is frequently used in the late-stage elaboration of the ascaroside side chains, demonstrating excellent functional group tolerance and reliability for forming carbon-carbon double bonds. rsc.orglsu.edu

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, efficient, and sustainable. acs.orgslideshare.net While synthetic carbohydrate chemistry has traditionally been resource-intensive, modern strategies for this compound synthesis are increasingly incorporating these principles.

Use of Renewable Feedstocks: Many syntheses of ascarosides begin with L-rhamnose, a sugar derived from renewable plant biomass. researchgate.netingentaconnect.com This aligns with the green principle of using renewable rather than depleting feedstocks. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The syntheses of ascarosides feature numerous catalytic steps, including Pd-catalyzed glycosylation, Ru-catalyzed metathesis, and asymmetric hydrogenations, which increase efficiency and reduce waste. nih.govacs.orglsu.edu

Atom Economy: Strategies that maximize the incorporation of all starting materials into the final product have high atom economy. De novo syntheses and direct dehydrative glycosylations are advantageous in this regard compared to classical routes that require extensive use of protecting groups and activating groups that are discarded during the synthesis. acs.orgnih.gov

Reduction of Derivatives: A major green challenge in carbohydrate chemistry is minimizing the use of protecting groups, as their application and removal add steps and generate significant waste. rsc.org The O'Doherty synthesis of daumone was noted for its efficiency and use of only a single protecting group. acs.org The development of regioselective glycosylation methods using, for example, boronic acid catalysts, aims to address this challenge by allowing reactions on multi-hydroxyl sugars with minimal protection. rsc.orgrsc.org

Energy Efficiency and Safer Solvents: While not yet widely reported specifically for this compound, the broader field of carbohydrate chemistry is exploring techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. ajgreenchem.com There is also a continuous effort to replace hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives. slideshare.net

Mechanistic Investigations of Ascarylopyranose Biosynthesis

Identification and Characterization of Enzymes Involved in Ascarylopyranose Formation

The biosynthesis of this compound and its subsequent conjugation to form ascarosides involves a suite of enzymes, many of which are still under investigation. Key to this process are enzymes that catalyze the formation of the this compound moiety itself, as well as those that attach the diverse side chains.

In the broader context of natural product biosynthesis, the formation of unique sugar moieties and their attachment to aglycones is a common strategy. For instance, in the biosynthesis of the antibiotic formycin A in Streptomyces kaniharaensis, a specific set of "For" enzymes is responsible for pyrimidine (B1678525) assembly, analogous to the purine (B94841) biosynthesis pathway. nih.gov Similarly, the formation of the permethylated L-rhamnose in lipouridine antibiotics involves enzymes encoded by genes located outside the primary biosynthetic gene cluster. nih.gov

In ascaroside biosynthesis, carboxylesterase (CEST) enzymes have been identified as playing a crucial role in the modular assembly of these metabolites. nih.gov These enzymes exhibit substrate promiscuity, allowing for the generation of a wide array of ascarosides. For example, in C. briggsae, Cbr-cest-2 is required for the biosynthesis of numerous 2'-O-acylated mono-O-glycosyl-ceramides (MOGLs), many of which are also found in C. elegans and are dependent on the orthologous enzyme Cel-cest-1.2. nih.gov

The characterization of enzymes often involves a combination of genetic and biochemical approaches. Gene inactivation studies, such as the insertional inactivation of cpzDIII in the caprazamycin (B1248949) producer, can confirm the involvement of a specific gene in a biosynthetic pathway. nih.gov In vitro characterization of enzymes like LipB, a sulfotransferase from the lipouridine pathway, can elucidate their specific catalytic functions and substrate specificities. nih.gov Similar approaches are being applied to identify and characterize the full enzymatic cascade responsible for this compound formation and its subsequent elaboration into the diverse family of ascarosides.

Table 1: Key Enzyme Classes in this compound and Related Metabolite Biosynthesis

| Enzyme Class | Function | Example Organism/Pathway |

| Carboxylesterases (CESTs) | Modular assembly of ascarosides and MOGLs | Caenorhabditis elegans, C. briggsae |

| Glycosyltransferases | Attachment of sugar moieties to aglycones | General (inferred for ascarosides) |

| Acyl-CoA Synthetases | Activation of fatty acids for side-chain attachment | General (inferred for ascarosides) |

| Cytochrome P450s | Modification of side chains | General (inferred for ascarosides) |

Elucidation of Precursor Utilization and Metabolic Flux in this compound Pathways

The biosynthesis of this compound and its derivatives draws upon precursors from central carbon metabolism. weizmann.ac.il Understanding how these precursors are shunted into the ascaroside pathway and the metabolic flux through this pathway is crucial for a complete picture of its regulation.

Metabolic flux analysis, often aided by computational modeling, is a powerful tool for studying the flow of metabolites through a network. nih.gov Such analyses can reveal how metabolic pathways are utilized under different conditions and can identify key branch points where metabolic fate is decided. weizmann.ac.ilnih.gov For example, in rice cells, flux analysis has been used to understand metabolic adjustments under aerobic and anaerobic conditions, highlighting the differential utilization of glycolysis and fermentation pathways. nih.gov

In the context of ascaroside biosynthesis, the primary precursors are derived from carbohydrate and fatty acid metabolism. The this compound unit is synthesized from nucleotide-activated sugars, while the side chains are derived from fatty acids that undergo modifications such as hydroxylation and chain shortening. The integration of these building blocks from different primary metabolic pathways is a hallmark of nematode modular metabolite biosynthesis. nih.gov

The efficiency of precursor utilization can be a key determinant of the final yield of a secondary metabolite. Metabolic engineering strategies, such as overexpressing genes for precursor synthesis and deleting genes for competing pathways, have been successfully used to increase the production of compounds like lovastatin (B1675250) in Aspergillus terreus. nih.gov In this case, overexpression of acetyl-CoA carboxylase and deletion of a polyketide synthase gene rerouted metabolic flux towards lovastatin biosynthesis. nih.gov Similar principles could apply to understanding and potentially manipulating ascaroside production.

Table 2: Precursors for this compound and Ascaroside Biosynthesis

| Precursor | Originating Pathway | Utilized in |

| Nucleotide-activated sugars | Carbohydrate Metabolism | This compound core |

| Fatty Acyl-CoAs | Fatty Acid Metabolism | Ascaroside side chains |

| Acetyl-CoA | Central Carbon Metabolism | Fatty acid synthesis |

| Malonyl-CoA | Fatty Acid Synthesis | Fatty acid elongation |

The Role of Peroxisomal Beta-Oxidation in this compound Conjugate Assembly.ebi.ac.uk

Peroxisomal β-oxidation plays a critical role in the generation of the fatty acid side chains that are conjugated to this compound. ebi.ac.uk Unlike mitochondrial β-oxidation, which typically degrades fatty acids completely to acetyl-CoA for energy production, peroxisomal β-oxidation is often incomplete, resulting in chain-shortened fatty acids. frontiersin.orgscirp.org This process is essential for the biosynthesis of specific bioactive molecules, including the ascaroside side chains. scirp.org

Peroxisomes are involved in the metabolism of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids, substrates that are not readily handled by mitochondria. scirp.orgresearchgate.net The end products of peroxisomal β-oxidation, which include shortened acyl-CoAs, can then be used in biosynthetic pathways or be further metabolized in mitochondria. frontiersin.org In the case of ascaroside biosynthesis, the chain-shortened fatty acids are the direct precursors for the side chains. ebi.ac.uk

The enzymes involved in peroxisomal β-oxidation include acyl-CoA oxidases, bifunctional proteins, and thiolases. frontiersin.org In C. elegans, the enzymes DHS-28 and DAF-22 are involved in the peroxisomal β-oxidation of VLCFAs, and mutations in the genes encoding these enzymes lead to defects in the production of "daumones," a class of ascarosides. ebi.ac.uk This demonstrates the direct link between peroxisomal fatty acid metabolism and ascaroside biosynthesis. The process of activating fatty acids to their CoA derivatives, a prerequisite for β-oxidation, is catalyzed by acyl-CoA synthetases, some of which are located in peroxisomes. nih.gov

The regulation of peroxisomal β-oxidation can be influenced by cellular conditions, such as nutrient availability. researchgate.net This provides a mechanism for linking the production of ascarosides to the metabolic state of the organism, which is consistent with their role as signaling molecules that convey information about population density and environmental conditions. ebi.ac.ukebi.ac.uk

Genetic and Molecular Dissection of Biosynthetic Regulatory Networks.ebi.ac.uk

The biosynthesis of this compound and ascarosides is tightly regulated by complex gene regulatory networks. These networks integrate signals related to developmental stage, sex, and environmental conditions to control the expression of the necessary biosynthetic genes. ebi.ac.ukplos.org

Computational approaches are increasingly being used to reconstruct and analyze these regulatory networks. plos.orgfrontiersin.orgbiorxiv.org Methods like MERLIN (Modular regulatory network learning with per gene information) can infer regulatory programs for individual genes while also identifying modular organization within the network. plos.org This is particularly relevant for ascaroside biosynthesis, which is itself a modular process. nih.gov Such analyses can reveal connections between signaling proteins, transcription factors, and their target biosynthetic genes. plos.org

In C. elegans, the production of ascarosides is known to be influenced by steroid hormone signaling pathways that control the life cycle. ebi.ac.ukebi.ac.uk The dafachronic acids, a class of steroid hormones, are key regulators of the decision to enter the dauer larval stage, a process that is also heavily influenced by ascaroside pheromones. ebi.ac.ukebi.ac.uk This suggests a complex interplay between these different signaling systems in regulating nematode development.

Gene disruption experiments have been instrumental in defining the boundaries of biosynthetic gene clusters and identifying the functions of individual genes. nih.gov For example, in the valanimycin (B1682123) biosynthetic pathway, gene disruptions helped to identify genes encoding regulatory proteins, resistance mechanisms, and biosynthetic enzymes. nih.gov Similar genetic dissection is ongoing for the ascaroside biosynthetic pathways.

The regulation of ascaroside biosynthesis is also sex-specific. In C. elegans and Panagrellus redivivus, males and hermaphrodites (or females) produce distinct ascaroside profiles, indicating that the biosynthetic pathways are under differential hormonal and genetic control in the two sexes. ebi.ac.uk

Table 3: Key Regulatory Components in Ascaroside Biosynthesis

| Component | Function | Example |

| Transcription Factors | Regulate expression of biosynthetic genes | Inferred from network analysis |

| Signaling Proteins | Transduce environmental and developmental cues | Components of steroid hormone pathways |

| Regulatory Genes | Control the activity of biosynthetic gene clusters | vlmE, vlmI in valanimycin biosynthesis |

Comparative Biosynthesis of this compound Derivatives Across Nematode Species.ebi.ac.uk

While C. elegans has been the primary model for studying ascaroside biosynthesis, comparative studies across different nematode species are revealing both conserved and species-specific features of these pathways. This comparative approach provides insights into the evolution of chemical communication in nematodes. nih.govbiorxiv.org

Ascarosides based on the this compound core are found in a variety of nematode species, suggesting that the fundamental biosynthetic machinery is conserved. ebi.ac.uk For instance, ascr#1, a major component of the C. elegans dauer pheromone, is also found in Pristionchus pacificus and Panagrellus redivivus. ebi.ac.uk Similarly, ascr#10 is produced by both C. elegans and P. redivivus. ebi.ac.uk

However, there is also significant species-specific variation in the types of ascarosides produced. Comparative metabolomic profiling of Caenorhabditis species has revealed novel, species-specific ascaroside derivatives, such as those with hydroxylated side chains found exclusively in C. nigoni and C. afra. ebi.ac.uk These differences likely arise from variations in the enzymes responsible for modifying the fatty acid side chains, highlighting the evolvability of these pathways. nih.gov

The genetic and molecular divergence between nematode species is substantial. For example, P. pacificus and C. elegans, which diverged over 100 million years ago, have significant differences in their genomes and gene content. biorxiv.org This underlying genetic divergence likely contributes to the observed differences in their ascaroside profiles.

Furthermore, the biological functions of conserved ascarosides can differ between species. While ascr#1 is a dauer pheromone in C. elegans, it acts as a male attractant in P. redivivus. ebi.ac.uk This suggests that not only the biosynthetic pathways but also the downstream perception and response mechanisms have evolved. The rapid evolution of both metabolite biosynthesis and perception capabilities appears to be a common theme in nematodes. nih.gov

Structure Activity Relationship Sar Studies of Ascarylopyranose Derivatives

Design and Synthesis of Ascarylopyranose Analogs for SAR Probing

The design of this compound analogs is fundamentally based on their modular structure, which integrates building blocks from carbohydrate, fatty acid, and amino acid metabolism. nih.govacs.org This modularity allows for systematic variation of different structural components to probe their contribution to biological activity. Medicinal chemists aim to create panels of both naturally occurring and unnatural ascarosides to investigate the functional consequences of specific structural changes. lsu.edunih.govlsu.edulsu.edu

The synthesis of these analogs is a critical step in SAR studies and requires versatile and often complex chemical routes. A common precursor for the this compound core is the readily available monosaccharide L-rhamnose. nih.govrsc.org One effective strategy enables the selective introduction of different functional groups at the C1, C2, and C4 positions of the sugar. This route proceeds via the hydrogenolysis of a cyclic sulfate (B86663) intermediate derived from methyl-α-L-rhamnopyranoside, offering a versatile pathway to various substituted ascarosides. nih.gov Another scalable approach utilizes an orthoesterification, benzylation, and orthoester rearrangement sequence to efficiently produce a key common intermediate, facilitating the synthesis of diverse ascarosides. rsc.org These synthetic efforts are crucial for producing the highly pure samples required for biological assays, as even minor impurities can confound results due to the high potency of some ascarosides. nih.gov

Influence of this compound Glycosidic Linkage Modifications on Biological Activity

The connection between the this compound sugar and the aglycone side chain is a cornerstone of the molecule's architecture and its biological function. In all naturally identified ascarosides, the fatty acid-like side chain is attached to the anomeric carbon (C1) of the ascarylose (B1226638) sugar via an α-O-glycosidic bond. lsu.edumdpi.com The stereochemistry of this linkage is critical, as it dictates the three-dimensional orientation of the sugar relative to the side chain, which is essential for proper binding to target G-protein-coupled receptors. lsu.eduresearchgate.net

While direct studies modifying the ascaroside linkage from α to β or replacing the anomeric oxygen with carbon (to form a C-glycoside) are not extensively reported in the context of ascarosides, the principles of carbohydrate chemistry and receptor biology strongly suggest that such a modification would have a dramatic effect. biologynotesonline.comcreative-proteomics.com The high structural specificity of ascaroside signaling implies that altering the anomeric configuration would likely disrupt the precise molecular interactions required for receptor activation, leading to a significant loss of biological activity. lsu.edunih.gov The interconversion between anomers, known as anomerization, can lead to molecules with distinct physical and biological properties, and controlling this configuration is a key aspect of synthetic strategies. biologynotesonline.com

Impact of Fatty Acid Side Chain Elongation and Functionalization on Bioactivity

The fatty acid-derived side chain is a major determinant of an ascaroside's biological message. Its structure is shaped by peroxisomal β-oxidation from very long-chain fatty acid precursors, resulting in a variety of lengths and functionalizations that encode different signals. acs.orgnih.gov

Side Chain Length: The number of carbons in the side chain profoundly affects biological activity. A striking example is seen with indole-3-carbonyl (IC) modified ascarosides. Medium-chain versions (e.g., IC-asc-C9) act as potent aggregation pheromones, promoting a favorable social behavior. elifesciences.orgelifesciences.org However, when environmental conditions decline, these molecules can be shortened via β-oxidation to produce short-chain variants like IC-asc-C5. This shortened molecule is a powerful dauer-inducing pheromone, signaling an unfavorable environment. elifesciences.orgnih.gov This demonstrates how chain length can completely switch the biological message from attraction to dispersal and developmental arrest.

Functionalization and Attachment Point:

(ω) vs. (ω-1) Oxygenation: The fatty acid can be attached to the ascarylose sugar at its terminal carbon (ω-position) or penultimate carbon ((ω-1)-position). nih.gov These two classes of ascarosides are generated through distinct biosynthetic pathways and appear to target different downstream signaling cascades, indicating they carry separate biological information. nih.govacs.org Most functionally characterized ascarosides are of the (ω-1) type. mdpi.com

Unsaturation: The presence of an α,β-double bond in the side chain also modulates activity. For instance, ascr#10, an α,β-unsaturated C9 ascaroside, is a strong attractant for C. elegans hermaphrodites. In contrast, its saturated counterpart, ascr#9, has a different activity profile. caltech.edu

Head Group Modifications: The attachment of various moieties to the 4'-position of the this compound ring dramatically alters biological function, often creating antagonistic signals compared to their unmodified counterparts. elifesciences.orgcaltech.edu For example, adding an indole-3-carbonyl (IC) group to ascr#3, a molecule that is repulsive at high concentrations, creates icas#3, a highly potent hermaphrodite attractant. acs.orgnih.gov Other modifications, such as with p-hydroxybenzoic acid (hbas) or (E)-2-methyl-2-butenoic acid (mbas), are derived from amino acid metabolism and contribute to the vast library of chemical signals. caltech.edu

The following table summarizes the structure-activity relationships for several key ascaroside derivatives.

| Compound Name | Side Chain Length & Features | 4'-Modification | Primary Biological Activity |

| ascr#1 (Daumone) | C7, saturated, (ω-1) | None | Dauer induction ebi.ac.ukmdpi.com |

| ascr#3 | C9, α,β-unsaturated, (ω-1) | None | Male attractant; Repulsive to hermaphrodites at high conc. acs.orgcaltech.edu |

| ascr#5 | C3, (ω) | None | Synergizes with other ascarosides in dauer formation nih.gov |

| ascr#9 | C9, saturated, (ω-1) | None | Component of dispersal blends ebi.ac.uk |

| ascr#10 | C9, α,β-unsaturated, (ω-1) | None | Hermaphrodite attractant caltech.edu |

| icas#3 | C9, α,β-unsaturated, (ω-1) | Indole-3-carbonyl | Potent hermaphrodite attractant and aggregation pheromone caltech.edunih.gov |

| icas#9 | C5, (ω-1) | Indole-3-carbonyl | Induces dauer at low concentrations mdpi.com |

| osas#9 | C5, (ω-1) | Octopamine succinyl | Dispersal signal elifesciences.org |

Stereochemical Effects on the Biological Functions of this compound Conjugates

The biological activity of ascarosides is critically dependent on their specific three-dimensional structure, making stereochemistry a vital component of their SAR. Even subtle changes in the spatial arrangement of atoms can lead to a complete loss of function, highlighting the high degree of complementarity required for interaction with their cognate receptors. lsu.edunih.gov

Two key stereochemical aspects are paramount:

Anomeric Configuration: As discussed previously, the α-glycosidic linkage is a conserved feature of natural ascarosides. lsu.edu This specific configuration at the anomeric carbon (C1) is crucial for establishing the correct spatial relationship between the sugar and the side chain, which is necessary for receptor binding and activation. Any deviation from this α-configuration is expected to severely impair biological activity. biologynotesonline.comcreative-proteomics.com

Side Chain Chirality: The fatty acid-like side chains often contain one or more chiral centers whose absolute configuration is essential for activity. The first characterized ascaroside, ascr#1 (daumone), possesses a (6R)-hydroxyheptanoic acid side chain. mdpi.com Synthesizing and testing different stereoisomers of the side chain is a key tactic in SAR studies to confirm the importance of a specific configuration for biological function. This stereochemical dependence underscores that the ascaroside-receptor interaction is highly specific, akin to a key fitting into a lock.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

The principle that minor structural changes in ascarosides lead to dramatic shifts in biological activity makes this class of compounds highly suitable for Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govlsu.edu QSAR aims to build mathematical models that correlate the structural or physicochemical properties of molecules with their biological activities. For ascarosides, such models would use descriptors representing features like side chain length, degree of unsaturation, logP (lipophilicity), and electronic parameters of head groups to predict activities such as dauer induction potency (e.g., EC50) or receptor binding affinity (e.g., Ki).

While detailed, publicly available QSAR models for ascarosides are not widespread, the entire field of ascaroside SAR is built on QSAR principles. lsu.edu The systematic synthesis of analog libraries and subsequent biological testing provide the necessary data to establish these relationships. nih.gov For instance, the clear correlation between decreasing IC-ascaroside chain length and the switch from aggregation to dauer induction is a qualitative SAR that could be quantified in a QSAR model. elifesciences.orgnih.gov

The knowledge gained from these SAR studies directly informs ligand-based design. By understanding which structural motifs are responsible for specific biological effects, researchers can rationally design new molecules to act as potent and selective agonists or antagonists for ascaroside receptors. For example, knowing that a short, IC-modified side chain is a potent dauer signal allows for the design of novel compounds with similar features to probe or manipulate the dauer signaling pathway. This approach is instrumental in developing chemical tools to study nematode biology and may lead to new strategies for controlling parasitic nematode species. lsu.educaltech.edu

Molecular and Cellular Mechanisms Mediated by Ascarylopyranose Conjugates in Nematodes

Identification and Characterization of Ascarylopyranose Receptors and Binding Partners

The perception of this compound conjugates, or ascarosides, in nematodes is primarily mediated by a diverse family of G-protein coupled receptors (GPCRs) located in the ciliated endings of chemosensory neurons. nih.govcaltech.edu These neurons, including the ASI, ASK, ADL, and the male-specific CEM neurons, are responsible for detecting environmental chemical cues. nih.govwormbase.org The binding of specific ascarosides to these receptors initiates intracellular signaling cascades that lead to profound changes in the nematode's development and behavior.

Several key ascaroside receptors have been identified in the model organism Caenorhabditis elegans, each exhibiting specificity for particular ascaroside structures. The GPCRs DAF-37 and DAF-38, for instance, function as a heterodimer to sense ascarosides. mdpi.compnas.org DAF-37 shows high specificity for ascr#2, and its expression in different neurons mediates distinct behaviors: in ASI neurons, it regulates dauer formation, while in ASK neurons, it controls adult repulsive behavior. mdpi.compnas.orgnih.gov DAF-38, on the other hand, plays a more promiscuous, cooperative role in the perception of ascr#2, ascr#3, and ascr#5. mdpi.compnas.org

Other identified receptors include SRBC-64 and SRBC-66, which are expressed in ASK neurons and are required for pheromone-induced dauer formation. mdpi.commdpi.com The heterodimeric receptors SRG-36 and SRG-37, expressed in ASI neurons, are specifically required for the perception of ascr#5. caltech.edu The diversity of these receptors and their specific expression patterns allow for the nuanced interpretation of complex ascaroside blends, enabling the nematode to respond appropriately to different social and environmental contexts. nih.gov

| Receptor/Binding Partner | Ascaroside Ligand(s) | Neuron(s) of Expression | Biological Function | Reference(s) |

|---|---|---|---|---|

| DAF-37 | ascr#2 | ASI, ASK | Dauer formation (ASI), Adult repulsion (ASK) | mdpi.compnas.orgnih.gov |

| DAF-38 | ascr#2, ascr#3, ascr#5 | ASI | Cooperative role in ascaroside perception | mdpi.compnas.org |

| SRBC-64 / SRBC-66 | Dauer pheromone components | ASK | Pheromone-induced dauer formation | caltech.edumdpi.commdpi.com |

| SRG-36 / SRG-37 | ascr#5 | ASI | Selective perception of ascr#5 for dauer formation | caltech.edu |

| SRX-43 | icas#9 | ASI | Inhibition of exploratory behavior | elifesciences.org |

| SRX-44 | Modifies pheromone sensitivity | ASJ, ADL | Promotes (ASJ) or inhibits (ADL) exploration | elifesciences.org |

Intracellular Signaling Pathways Activated by this compound-Derived Pheromones

Upon binding of ascarosides to their cognate GPCRs, a cascade of intracellular signaling events is triggered, ultimately leading to changes in gene expression and cellular function. These signaling pathways are highly conserved and play central roles in development, metabolism, and aging. Two of the most prominent pathways affected by ascaroside signaling are the insulin/IGF-1 signaling (IIS) and the Transforming Growth Factor-beta (TGF-β) pathways. nih.govpnas.orgresearchgate.net

The activation of ascaroside receptors in chemosensory neurons leads to the modulation of these pathways. For example, during the decision to enter the stress-resistant dauer larval stage, ascaroside perception in the ASI neurons represses the expression of daf-7, a TGF-β ligand. This repression is a key step in initiating the dauer developmental program. Similarly, ascaroside signaling influences the IIS pathway, which is a central regulator of lifespan and stress resistance. wormbase.orgmdpi.com

Downstream of these initial signaling events, the nuclear hormone receptor DAF-12 acts as a key integration point. nih.govresearchgate.net In unfavorable conditions, characterized by high concentrations of dauer-inducing ascarosides, the signaling cascade leads to the unliganded form of DAF-12. This unliganded receptor then binds to its co-factor DIN-1, forming a complex that initiates the transcription of genes required for dauer formation. nih.gov The G-proteins GPA-2 and GPA-3 are also implicated in transducing the pheromone signal within the chemosensory neurons, acting as molecular switches that relay the signal from the activated GPCRs to downstream effectors. caltech.edu

Transcriptomic and Proteomic Responses to this compound Exposure in Model Organisms

Exposure of nematodes to specific this compound conjugates elicits significant and rapid changes in their gene expression profiles. Studies using RNA sequencing (RNA-seq) on C. elegans L1 larvae exposed to a cocktail of dauer-inducing ascarosides (ascr#2, ascr#3, and ascr#8) revealed a widespread transcriptional response within just three hours. nih.govcaltech.edu This response is characterized by the general upregulation of genes involved in stress responses and the downregulation of genes associated with growth and metabolism, which is consistent with the physiological shift towards the dauer state. nih.govmicropublication.orgresearchgate.net

In wild-type (N2) worms, 362 genes were found to be significantly differentially expressed. nih.gov Notably, in daf-22 mutants, which are deficient in ascaroside biosynthesis and thus have no prior exposure, the transcriptional response was even more pronounced, with 1,007 genes being differentially expressed. nih.govcaltech.edu This suggests a heightened sensitivity in naive animals. One of the most significantly downregulated genes in response to dauer-inducing ascarosides was lips-6, a putative lipase (B570770) expressed in the intestine, indicating a rapid transduction of neuronally perceived signals to other tissues to alter metabolic processes. micropublication.orgresearchgate.net

| Up-regulated Genes | Down-regulated Genes | ||

|---|---|---|---|

| Gene | Annotated Function | Gene | Annotated Function |

| F48E8.8 | Uncharacterized | lips-6 | Triacylglycerol lipase activity |

| C35D10.9 | Uncharacterized | F55G11.8 | Acyl-CoA dehydrogenase activity |

| dod-22 | Downstream of DAF-16 | acs-2 | Acyl-CoA synthetase activity |

| C17H12.8 | UDP-glucuronosyltransferase activity | fat-7 | Fatty acid desaturase activity |

| ugt-20 | UDP-glucuronosyltransferase activity | lipl-5 | Lipase activity |

Functional Interplay of this compound with Endogenous Metabolites and Pathways

The biosynthesis and signaling of this compound conjugates are deeply integrated with the nematode's primary metabolic pathways. nih.govacs.org Ascaroside production is a modular process that draws building blocks from carbohydrate metabolism (for the ascarylose (B1226638) sugar), peroxisomal β-oxidation of fatty acids (for the side chains), and amino acid catabolism (for further modifications). acs.orgebi.ac.ukchimia.ch This integration means that the blend of ascarosides produced by a nematode provides a detailed chemical snapshot of its metabolic and reproductive state. nih.govwormbase.org

The gene daf-22, which encodes a thiolase involved in the final step of peroxisomal β-oxidation, is essential for the production of the short-chain ascarosides that constitute the dauer pheromone. acs.orgnih.gov Mutations in genes involved in this pathway, such as acox-1 (acyl-CoA oxidase), also lead to specific defects in ascaroside production. pnas.org This demonstrates a direct link between fatty acid metabolism and chemical signaling.

Furthermore, there is evidence of "pheromone editing," where nematodes can dynamically modify existing ascarosides to alter their biological message in response to changing environmental conditions. ebi.ac.ukelifesciences.org For example, under starvation conditions, C. elegans can shorten the side chains of aggregation-inducing indole (B1671886) ascarosides, converting them into dauer-inducing signals. elifesciences.org This process is mediated by the acyl-CoA synthetase ACS-7 and acyl-CoA oxidases ACOX-1.1 and ACOX-3. elifesciences.org Ascarosides are also metabolized by other organisms in the nematode's environment, such as plants and bacteria, which can shorten the fatty acid side chains and alter the signaling landscape. nih.govresearchgate.net This interplay highlights a complex web of chemical communication where endogenous metabolic pathways are not only used to generate signals but also to interpret and modify signals from the environment and other organisms.

Advanced Analytical Methodologies for Ascarylopyranose Profiling and Quantification

Chromatographic Separations for Ascarylopyranose and its Metabolites (e.g., LC-MS, GC-MS)

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of this compound and its metabolites, offering robust separation and highly specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org It is particularly well-suited for analyzing polar, non-volatile, and thermally fragile molecules, which includes many this compound derivatives. technologynetworks.com LC-MS systems can separate complex mixtures, after which the mass spectrometer provides spectral information to identify and quantify each component. wikipedia.org High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is frequently employed for the detection and quantification of ascarosides due to the low concentrations and large number of structurally similar compounds found in biological systems. nih.gov For instance, a rapid and sensitive HPLC/MS-MS method was developed for quantifying daumone (B1248461), an ascaroside, in mouse plasma with a run time of less than two minutes and a limit of quantitation of 2 femtomoles. ebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a complementary technique that provides excellent resolution and is considered a "gold standard" for the identification of volatile and semi-volatile compounds. wikipedia.orgtechnologynetworks.com For non-volatile molecules like this compound, a chemical derivatization step is necessary to increase their volatility. A common method involves trimethylsilylation (TMS) of the crude extract. nih.gov In GC-MS analysis of ascarosides, identification relies on characteristic fragment ions. For example, a TMS-derivatized ascarylose (B1226638) can produce a specific K1-fragment ion signal at m/z 130.1, which serves as a marker to identify known and new ascaroside components. nih.gov This GC-EIMS (Electron Ionization Mass Spectrometry) based profiling facilitates the analysis of a broad homologous series of ascarosides. nih.gov

| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separates compounds in a liquid mobile phase followed by mass-based detection. wikipedia.org | Separates volatile compounds in a gaseous mobile phase followed by mass-based detection. wikipedia.org |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. technologynetworks.com | Requires volatile or derivatized compounds. nih.gov |

| Typical Application | Quantification of known ascarosides (e.g., daumone) in biological fluids like plasma. ebi.ac.uk | Profiling of homologous series of ascarosides in crude exometabolome extracts. nih.gov |

| Sample Preparation | Protein precipitation, solid-phase extraction. ebi.ac.ukresearchgate.net | Solvent extraction followed by chemical derivatization (e.g., trimethylsilylation). nih.gov |

| Key Advantage | High sensitivity and specificity for polar compounds without derivatization. technologynetworks.com | Excellent chromatographic resolution and creation of standardized, reproducible mass spectral libraries. nih.govmdpi.com |

High-Throughput Screening Methods for this compound Conjugates

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with specific biological activities. selvita.comjapsonline.com This technology, driven by automation, robotics, and miniaturization, can be adapted to screen for novel this compound conjugates with desired functions. japsonline.com The development of conjugate delivery systems increasingly relies on HTS of large combinatorial libraries to discover new materials. mit.edu

The process for screening this compound conjugates would involve several key phases:

Library Synthesis: A combinatorial library of diverse this compound conjugates would be synthesized. This approach allows for the systematic variation of chemical properties. mit.edunih.gov

Assay Development and Miniaturization: A biological or biochemical assay relevant to the desired function of the conjugate is developed. This assay is then miniaturized to be compatible with multi-well plates (e.g., 384- or 1536-well formats) to reduce reagent consumption and increase throughput. selvita.com

Automated Screening: An automated platform performs the screening campaign, which includes dispensing reagents, cells, and library compounds, followed by incubation and data acquisition. selvita.com Throughput can reach tens of thousands of assay points per day. selvita.com

Data Analysis and Hit Identification: Data from the HTS is processed using specialized software to identify "hits"—compounds that show significant activity. selvita.comassay.works This process often involves statistical analysis to distinguish true actives from false positives. assay.works

Hit Confirmation and Follow-up: The activity of initial hits is confirmed through re-testing and dose-response analysis. selvita.com The chemical identity and purity of confirmed hits are typically verified using methods like LC-MS. selvita.com

| Phase | Description | Key Technologies/Methods |

| Assay Development | Creation and optimization of a robust and sensitive assay to measure the biological activity of interest. | Fluorescence Resonance Energy Transfer (FRET), Homogeneous Time-Resolved Fluorescence (HTRF). japsonline.com |

| Pilot Screen | A small-scale screen to validate the assay performance and automation workflow. selvita.com | Automated liquid handlers, plate readers. |

| Primary Screen | The full-scale screening of the entire compound library. selvita.com | Robotics, automated workstations, multi-well plates. japsonline.com |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. selvita.com | Orthogonal assays, dose-response curves. |

| Hit Characterization | Further analysis of confirmed hits to understand their properties. | LC-MS and NMR for quality control, computational analysis for drug-likeness. selvita.com |

Targeted and Untargeted Metabolomics Approaches for this compound Profiling

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nih.gov Both targeted and untargeted approaches are invaluable for profiling this compound and its derivatives to understand their biosynthesis and function. thermofisher.com

Untargeted metabolomics aims to measure and compare as many metabolites as possible in a sample without bias. thermofisher.com This global profiling approach is ideal for discovery-based research, such as identifying novel ascarosides or understanding broad metabolic changes in response to environmental stimuli. thermofisher.comebi.ac.uk For example, a comparative metabolomics approach using 2D NMR spectroscopy (DANS) led to the identification of several new indole-containing ascaroside derivatives in C. elegans that function as aggregation signals. ebi.ac.uk High-resolution mass spectrometry (HRAMS) is particularly well-suited for untargeted studies due to its high sensitivity and wide dynamic range. thermofisher.com

Targeted metabolomics focuses on the measurement of a specific, predefined group of known metabolites. thermofisher.com This approach offers high sensitivity and quantitative accuracy, making it ideal for hypothesis-driven research, such as quantifying changes in specific ascarosides during different developmental stages or under varying conditions. ebi.ac.uk For instance, targeted metabolomics revealed sex-specific ascaroside biosynthesis in C. elegans. ebi.ac.uk Triple quadrupole mass spectrometers are often used for targeted quantitation due to their robustness and sensitivity. thermofisher.com The analysis of ascarosides in nematode exometabolome extracts, or "metabolic footprinting," is a common application that provides insight into signaling pathways. nih.govwikipedia.org

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Goal | To comprehensively profile and compare all measurable metabolites between samples. thermofisher.com | To accurately quantify a specific, predefined set of metabolites. thermofisher.com |

| Approach | Discovery-oriented, hypothesis-generating. | Hypothesis-driven, focused on specific pathways. thermofisher.com |

| Selectivity | Global, unbiased analysis. thermofisher.com | Highly selective for target compounds. |

| Typical Technology | High-Resolution Mass Spectrometry (HRAMS), NMR Spectroscopy. thermofisher.comebi.ac.uk | Triple Quadrupole Mass Spectrometry (QqQ-MS), HPLC-MS/MS. ebi.ac.ukthermofisher.com |

| Application for this compound | Identification of novel ascarosides and their derivatives. ebi.ac.uk | Quantification of specific ascarosides to study regulation of development and behavior. ebi.ac.uk |

Microscale Analytical Techniques for Limited Biological Samples

Analyzing biological samples that are limited in volume, such as single cells or picoliter-scale extracts, presents a significant analytical challenge. nih.gov Microscale analytical techniques are designed to handle these minute sample amounts with high efficiency and minimal sample loss.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging and powerful tool for the analysis of microscale biological samples. nih.gov It offers high separation resolution, low detection limits, and extremely low sample consumption. nih.gov A novel microsampling platform utilizing a "spray-capillary" device has been developed for the quantitative extraction of samples as small as 15 picoliters per second, which can then be directly analyzed online by CE-MS. nih.gov This integrated system minimizes sample handling steps, thereby reducing the risk of sample loss and contamination. nih.gov

The preparation of limited biological samples is a critical step. Techniques for quantitative extraction of analytes while preserving their original state are paramount. cardiosomatics.ru For microscale analysis, sample preparation methods may include dilution, filtration, and centrifugation, all performed at a micro-volume level. cardiosomatics.ru The combination of precise microsampling with a high-resolution analytical technique like CE-MS enables detailed metabolic profiling even when the available biological material is exceptionally scarce.

| Technique | Description | Advantages for Limited Samples | Example Application |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | An analytical technique that separates ions based on their electrophoretic mobility in a capillary, coupled to a mass spectrometer for detection. | High separation efficiency, low sample consumption (picoliter to nanoliter volumes), high sensitivity. nih.gov | Analysis of single cells or other picoliter-volume biological samples with minimal sample loss. nih.gov |

| Spray-Capillary Microsampling | A device for quantitative aspiration of ultralow-volume samples for online analysis. nih.gov | Enables direct analysis without offline sample handling, quantitative injection of volumes as low as 1800 pL. nih.gov | Quantitative sampling of ultralow-volume samples for online CE-MS analysis. nih.gov |

| Single Particle ICP MS | A technique for determining nanoparticle characteristics at the femtogram level. cardiosomatics.ru | Provides information on size and quantity distribution from very small amounts of material. cardiosomatics.ru | Characterizing nanoparticles within biological systems. cardiosomatics.ru |

Computational Chemistry Approaches in Ascarylopyranose Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity of Ascarylopyranose

Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and reactivity. ambermd.orgunipd.it Although specific QM studies on this compound are not available, these calculations would be foundational to understanding its intrinsic chemical nature.

Theoretical Application to this compound:

Electronic Structure: QM calculations, such as Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory), could determine the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential of this compound. peerj.comaps.orgaps.org This information helps in predicting which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Reactivity: The calculated electronic properties can be used to predict the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical stability. cecam.org QM methods can model reaction pathways, such as glycosidic bond formation when this compound is incorporated into a larger ascaroside, by calculating the energies of transition states and intermediates. cecam.orgdiva-portal.org This would clarify the mechanisms of ascaroside biosynthesis.

A theoretical study might compare different levels of theory and basis sets to find a balance between computational cost and accuracy for this molecule, a common practice in computational chemistry. peerj.com

Molecular Dynamics Simulations of this compound and Its Interactions with Biomolecules

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of systems. ebsco.comnih.govnih.gov While no specific MD simulation studies of isolated this compound or its direct interactions have been published, this technique is essential for studying its behavior in a biological context.

Theoretical Application to this compound:

Conformational Dynamics: MD simulations in an aqueous environment could reveal the conformational preferences of this compound, such as the flexibility of its pyranose ring and the orientation of its hydroxyl groups. This is crucial as the three-dimensional shape of a carbohydrate determines its biological function. researchgate.netresearchgate.net

Interactions with Biomolecules: MD simulations are widely used to study how ligands interact with proteins. youtube.commdpi.comnih.gov A simulation could model how an ascaroside containing this compound binds to a G-protein coupled receptor, which is a known mechanism of pheromone signaling in C. elegans. ebi.ac.uk Such simulations would identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex and reveal the dynamic changes in both the ligand and the receptor upon binding. researchgate.netmdpi.com Key metrics from these simulations include Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. mdpi.com

Ligand Docking and Scoring for this compound-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ebi.ac.uk This method is fundamental in structure-based drug design and in understanding molecular recognition.

Theoretical Application to this compound:

Binding Pose Prediction: Docking algorithms could be used to place this compound or, more realistically, a full ascaroside molecule into the binding site of a target receptor. The primary goal would be to predict the most likely three-dimensional binding pose. ebi.ac.uknih.gov The accuracy of docking depends heavily on the search algorithm used to explore possible conformations and the scoring function that evaluates them. githubusercontent.comebi.ac.uk

Scoring and Ranking: A scoring function estimates the binding affinity for each predicted pose, ranking different poses for a single ligand or different ligands against each other. nih.govbiorxiv.org These functions approximate the free energy of binding by considering terms like electrostatic interactions, van der Waals forces, and hydrogen bonds. githubusercontent.combiorxiv.org For this compound-containing ligands, docking could help identify the key chemical features responsible for receptor recognition and distinguish between binding and non-binding molecules in a virtual screen. ebi.ac.uk

Table 8.3.1: Common Docking and Scoring Concepts

| Concept | Description | Relevance to this compound |

|---|---|---|

| Search Algorithm | Explores the conformational, translational, and rotational space of the ligand within the receptor's binding site. | Would be used to find possible binding modes of an ascaroside within its target nematode receptor. |

| Scoring Function | A mathematical function used to approximate the binding affinity of a ligand to a receptor. | Would rank different ascarosides or their binding poses to predict which are most likely to be active. biorxiv.org |

| Rigid vs. Flexible Docking | In rigid docking, both receptor and ligand are held fixed. Flexible docking allows for conformational changes in the ligand and/or receptor. | Flexible docking would be essential to account for the adaptability of the ascaroside and its receptor upon binding. githubusercontent.com |

Free Energy Calculations for this compound Binding Affinities

Free energy calculations provide a more rigorous and theoretically sound estimation of binding affinity (how tightly a ligand binds to a receptor) than docking scores. nih.govgoogle.com These methods are computationally intensive but offer higher accuracy.

Theoretical Application to this compound:

Binding Affinity Prediction: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) could be used to calculate the relative binding free energy between two different ascarosides binding to the same receptor. google.comgromacs.orgbioexcel.eumpg.de This would allow researchers to quantify how small chemical modifications to the ascaroside structure, potentially outside the this compound core, affect binding potency.

MM-PBSA/GBSA: The Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PBSA/GBSA) method is a popular end-point free energy calculation approach. ambermd.orgbiorxiv.org It involves running an MD simulation of the protein-ligand complex and then calculating the free energy by combining molecular mechanics energies with a continuum solvation model. This could be applied to ascaroside-receptor complexes to estimate the absolute binding free energy and decompose it into contributions from different types of interactions. biorxiv.orgmdpi.com

Table 8.4.1: Overview of Free Energy Calculation Methods

| Method | Description | Potential Use for this compound Research |

|---|---|---|

| Thermodynamic Integration (TI) | Calculates the free energy difference by integrating the derivative of the Hamiltonian with respect to a coupling parameter λ that transforms one state into another. gromacs.org | To compute the difference in binding affinity between two different ascaroside ligands. |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states based on an ensemble of configurations from one state. nih.gov | To predict how a mutation in the receptor protein would affect the binding of an ascaroside. |

| MM-PBSA/GBSA | An end-point method that calculates binding free energy from MD simulation snapshots using implicit solvent models. ambermd.orgbiorxiv.org | To obtain a quantitative estimate of the binding affinity of an ascaroside to its receptor and identify the key energetic contributions. |

Development of Predictive Models for this compound Conformation and Dynamics

Predictive modeling, often employing machine learning, uses existing data to build models that can forecast molecular properties or behaviors. mdpi.comnih.gov This is an emerging area with the potential to accelerate discovery.

Theoretical Application to this compound:

Conformational Prediction: While MD simulations can sample conformations, machine learning models trained on large datasets of carbohydrate structures or QM calculations could potentially predict the low-energy conformations of this compound more rapidly. ebsco.comnih.gov Such models could learn the complex relationship between the 2D chemical structure and its 3D shape.

Predicting Biological Activity: If sufficient experimental data on the binding affinities or biological activities of a series of ascarosides were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This model would correlate chemical features (descriptors) of the ascarosides with their activity. mit.edu For example, a model could be trained to predict the pheromonal activity of new, unsynthesized ascarosides based on their structural properties, guiding experimental efforts.

Force Field Development: Machine learning is increasingly used to develop more accurate force fields for MD simulations. chemrxiv.org Data from high-level QM calculations on this compound could be used to train a machine learning potential that could then be used for highly accurate, long-timescale MD simulations of ascaroside systems. chemrxiv.org

Future Research Directions and Translational Perspectives for Ascarylopyranose Studies

Integration of Multi-Omics Data for Systems-Level Understanding of Ascarylopyranose Biology

A systems-level understanding of the biological significance of this compound requires moving beyond single-gene or single-pathway analyses. Future research will increasingly rely on the integration of multiple high-throughput "omics" datasets to build comprehensive models of how this compound and its derivatives, the ascarosides, function within a complex biological system. nih.govnih.gov Systems biology, an interdisciplinary field that combines computational and mathematical modeling with biological data, provides a framework for this holistic approach. isbscience.orgwikipedia.orgpatsnap.com

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can trace the flow of biological information from the genetic blueprint to functional outcomes. nih.govnih.gov For instance, a proteogenomic approach, which fuses genomic data with high-plex proteomic analysis, can help identify the genetic basis for variations in ascaroside profiles and uncover how these variations impact protein expression and downstream cellular processes. somalogic.comopentextbc.canih.gov

A prospective study could involve comparing wild-type nematodes with mutants deficient in ascaroside biosynthesis. By generating and integrating multi-omics data from these different strains, it would be possible to correlate specific genetic mutations with changes in the transcriptome, proteome, and metabolome, thereby revealing the networks that are modulated by this compound-containing molecules. rsc.org This approach helps bridge the gap from genotype to phenotype, offering a powerful method for discovering novel functions and regulatory roles. isbscience.orggene-quantification.de The ultimate goal is to create predictive models that can simulate the behavior of the biological system in response to changes in this compound levels. wikipedia.org

Table 1: Multi-Omics Approaches for this compound Research